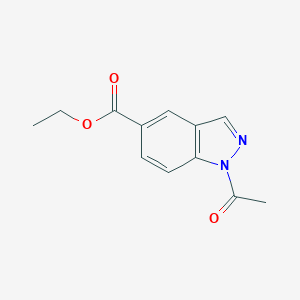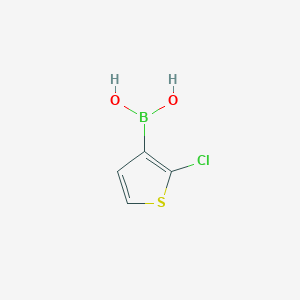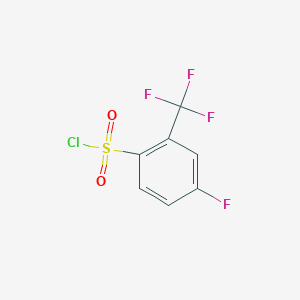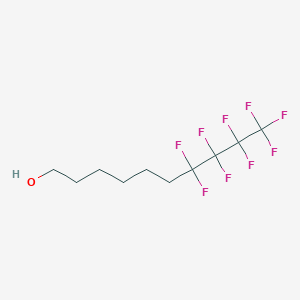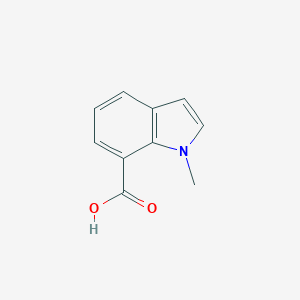
1-methyl-1H-indole-7-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-methyl-1H-indole-7-carboxylic acid and related compounds involves several key reactions, including annulation, migration of carboxylate/amide groups, and decarboxylative cyclization. For example, 1-methylindole-3-carboxamides react with substituted propargyl alcohols to afford lactams through annulation and carboxamide group migration. This process also demonstrates a carboxylate migration from the 3- to the 2-position on the indole ring, highlighting the compound's versatility in synthetic chemistry (Selvaraj, Debnath, & Kumara Swamy, 2019).
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-7-carboxylic acid derivatives has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV, 1H, and 13C NMR. These studies help in understanding the electronic nature, HOMO-LUMO energy distribution, and reactivity of the molecule. Spectroscopic profiling provides insights into the molecule's bonding and anti-bonding structures, as well as the identification of reactive centers through molecular electrostatic potential (MEP) analysis (Almutairi et al., 2017).
Chemical Reactions and Properties
1-Methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, demonstrating its chemical reactivity and functional versatility. Key reactions include Rh(III)-catalyzed selective coupling, three-component aza-Friedel-Crafts reactions, and interactions with phosgene for the synthesis of indole-3-carboxylic acid derivatives. These reactions underscore the compound's role as a building block in organic synthesis, contributing to the development of new chemical entities with potential biological activities (Zheng, Zhang, & Cui, 2014).
Physical Properties Analysis
The physical properties of 1-methyl-1H-indole-7-carboxylic acid and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and drug formulation. The crystal and molecular structures, determined through X-ray diffraction, provide insights into the compound's stability, reactivity, and potential interactions in biological systems. These properties are essential for designing compounds with desired biological activities and physicochemical characteristics (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Wissenschaftliche Forschungsanwendungen
Indole derivatives, including “1-methyl-1H-indole-7-carboxylic acid”, are important in several scientific fields :
-
Organic Synthesis : Indole-7-carboxylic acid is an important raw material and intermediate used in organic synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
-
Pharmaceuticals : Indole derivatives have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are used in the synthesis of drugs for the treatment of these conditions .
-
Agrochemicals : Indole derivatives are also used in the field of agrochemicals . The specific applications and methods would depend on the particular agrochemical product being developed.
-
Dyestuff Fields : Indole derivatives are used in the dyestuff fields . They might be used in the synthesis of dyes or pigments, with the specific methods and results depending on the particular dye or pigment being produced.
-
Alkaloids Synthesis : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Inhibitor Synthesis : Indole derivatives are used in the synthesis of various inhibitors. For example, “1-methyl-1H-indole-7-carboxylic acid” can be used in the synthesis of inhibitors of botulinum neurotoxin, ITK inhibitors, antibacterial agents, CB2 cannabinoid receptor ligands, and inhibitors of hepatitis C virus NS5B polymerase . Another example is the preparation of bisindolyl pyrimidinones analogs of PKC inhibitor LY333531 and (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents .
-
Natural Products Synthesis : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
-
Therapeutic Possibilities : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carboxylic acid)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Safety And Hazards
Zukünftige Richtungen
Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Eigenschaften
IUPAC Name |
1-methylindole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKIPLIDZYRILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593353 | |
| Record name | 1-Methyl-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-7-carboxylic acid | |
CAS RN |
167479-16-5 | |
| Record name | 1-Methyl-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

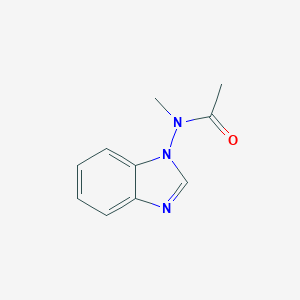



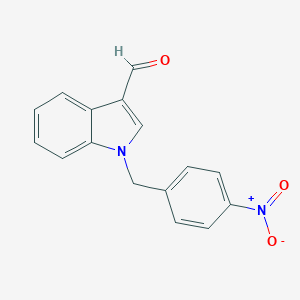
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)


